molecular formula C16H16N4O2 B2619366 2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione CAS No. 2415543-24-5

2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione

Cat. No.: B2619366
CAS No.: 2415543-24-5
M. Wt: 296.33
InChI Key: KFNDGZGXSRFEHY-UHFFFAOYSA-N
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Description

2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a pyrazine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazinopyrazine with an orthoester, followed by catalytic hydrogenation over palladium on carbon (Pd/C) to yield the desired triazolopyrazine derivative . The reaction is usually carried out in a solvent such as xylene, with refluxing for several hours to ensure complete cyclization .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to allow for multigram quantities of the compound. This often involves the use of commercially available and inexpensive reagents, along with scalable reaction conditions that ensure high yields and purity . The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Mechanism of Action

The mechanism of action of 2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo tele-substitution reactions and its potential as a building block for diverse therapeutic agents highlight its significance in medicinal chemistry .

Properties

IUPAC Name

2-(cyclobutylmethyl)-7-phenyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15-14-17-20(11-12-5-4-6-12)16(22)19(14)10-9-18(15)13-7-2-1-3-8-13/h1-3,7-10,12,14,17H,4-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHMYBSSMXCIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=O)N3C=CN(C(=O)C3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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